2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid
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Overview
Description
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a 12-methyltridecan-5-yl group through an oxycarbonyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 12-methyltridecan-5-ol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: Benzoic acid and 12-methyltridecan-5-ol
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Reaction Time: 2-4 hours
Purification: Crystallization or column chromatography
Chemical Reactions Analysis
Types of Reactions
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 2-(((12-Methyltridecan-5-yl)oxy)methyl)benzoic acid.
Substitution: Formation of nitro, halogenated, or alkylated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and material science.
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(12-methyltridecan-5-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C22H34O4/c1-4-5-13-18(14-9-7-6-8-12-17(2)3)26-22(25)20-16-11-10-15-19(20)21(23)24/h10-11,15-18H,4-9,12-14H2,1-3H3,(H,23,24) |
InChI Key |
DALFHTOUBOIULR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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